3-(2-Chloro-phenylsulfanyl)-propionic acid

Description

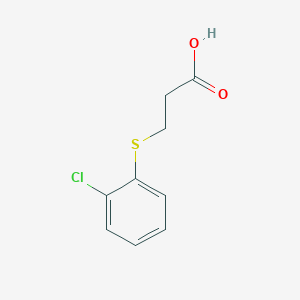

3-(2-Chloro-phenylsulfanyl)-propionic acid (CAS: 1643-28-3) is a sulfur-containing carboxylic acid with the molecular formula C₉H₉ClO₂S and a molecular weight of 216.68 g/mol (based on and ). Its structure features a propionic acid backbone substituted with a 2-chlorophenylthio group (-S-C₆H₄Cl) at the β-position. This compound is primarily utilized as an intermediate in synthesizing mercaptans, disulfides, and other bioactive molecules. Its physicochemical properties, such as water solubility and reactivity, are influenced by the electron-withdrawing chlorine atom and the thioether linkage .

Properties

IUPAC Name |

3-(2-chlorophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUNDDKGPQCWPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368330 | |

| Record name | 3-(2-Chloro-phenylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-16-7 | |

| Record name | 3-(2-Chloro-phenylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-phenylsulfanyl)-propionic acid typically involves the reaction of 2-chlorothiophenol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product after subsequent hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-phenylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, dechlorinated products.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-(2-Chloro-phenylsulfanyl)-propionic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-phenylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Propionic Acid Derivatives

(a) 3-(2-Chloro-ethanesulfonyl)-propionic acid (CAS: 3884-76-2)

- Molecular Formula : C₅H₉ClO₄S

- Key Differences :

(b) 3-(Arylthio)propionic Acids

- General Synthesis : Copper-mediated C–S coupling of 3-mercaptopropionic acid with aryl iodides (e.g., 3-(8-carboxy-1-naphthylthio)propionic acid) under optimized conditions (Table 1) .

- Reactivity : Electron-deficient aryl groups (e.g., nitro or chloro substituents) enhance reaction yields compared to electron-rich analogs .

Halogen-Substituted Phenylpropionic Acids

(a) 3-(4-Chloro-3-fluorophenyl)propionic acid

- Molecular Formula : C₉H₈ClFO₂

- Key Differences :

(b) 2-Chloro-3-phenylpropanoic acid (CAS: 7474-06-8)

- Structural Feature : Chlorine at the α-position instead of the β-position.

- Impact : The α-chloro group increases acidity (pKa ~2.8) and susceptibility to decarboxylation .

(a) 3-(2-Hydroxyphenyl)-propionic Acid

- Metabolism : Generated via microbial degradation of coumarins (e.g., 7-hydroxycoumarin) by Pseudomonas mandelii 7HK4. Further oxidized to 3-(2,3-dihydroxyphenyl)-propionic acid in Arthrobacter spp. .

- Contrast : The hydroxyl group enhances biodegradability but reduces chemical stability compared to the chloro-substituted analog .

(b) 3-(p-Methoxyphenyl)-propionic Acid

- The methoxy group improves lipophilicity and membrane permeability relative to chloro derivatives .

Key Research Findings

Structural-Activity Relationships (SAR)

Data Tables

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | CAS Number | pKa | Water Solubility |

|---|---|---|---|---|

| 3-(2-Chloro-phenylsulfanyl)-propionic acid | 216.68 | 1643-28-3 | ~3.2 | Low |

| 3-(4-Chloro-3-fluorophenyl)propionic acid | 202.61 | N/A | ~2.9 | Moderate |

| 2-Chloro-3-phenylpropanoic acid | 184.62 | 7474-06-8 | ~2.8 | High |

Biological Activity

3-(2-Chloro-phenylsulfanyl)-propionic acid, with the CAS number 99585-16-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₉ClO₂S. Its structure features a propionic acid moiety linked to a 2-chlorophenylsulfanyl group. The presence of chlorine and sulfur atoms in the structure may influence its biological interactions and activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂S |

| Molecular Weight | 216.684 g/mol |

| CAS Number | 99585-16-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an inhibitor or modulator of specific enzymes or pathways, which can lead to therapeutic effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxic Activity : A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant inhibition of cell growth at concentrations ranging from 10 µM to 100 µM, with varying degrees of effectiveness across different cell lines .

| Cell Line | Concentration (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 22 |

| HeLa | 100 | 9 |

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds suggests that modifications to the phenyl and propionic acid moieties can significantly affect biological activity. For instance, the introduction of chlorine at specific positions enhances anti-inflammatory properties compared to unsubstituted analogs .

Comparative Studies

Comparative studies with related compounds highlight the unique properties of this compound:

- Comparison with Other NSAIDs : In head-to-head comparisons with traditional NSAIDs like ibuprofen, this compound demonstrated a comparable or superior anti-inflammatory effect in preliminary assays .

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Ibuprofen | ~10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.